2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide, or CMDFA, is a novel compound with a wide range of potential applications in scientific research. CMDFA is a highly fluorinated compound that is both water-soluble and thermally stable. It is a versatile compound that can be used in a variety of laboratory experiments and applications. CMDFA has been studied extensively for its ability to modulate protein-protein interactions, as well as its potential to act as a novel drug target.
Scientific Research Applications
Herbicidal Applications
The compound is related to (4-chloro-2-methylphenoxy)acetate (MCPA), a well-known herbicide . It’s used in the synthesis of herbicidal ionic liquids, which have been tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Synthesis of Ionic Liquids
The compound can be used in the synthesis of ionic liquids . These are compounds with a melting point below 100 °C and are subject to intense research due to their unique properties and vast amount of cation–anion combinations .
Chemical Synthesis
Ionic liquids, which can be synthesized using this compound, are used as an alternative to toxic solvents in chemical synthesis .
Extraction Processes
Ionic liquids have been used in extraction processes, such as the extraction of lignin from biomass .
Catalysis
Ionic liquids are used in catalysis, a process that accelerates chemical reactions .
Electrochemical Processes
Mechanism of Action
Target of Action
The compound, also known as 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle . This compound mimics the action of natural auxins and is primarily used as a herbicide .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins by inducing rapid, uncontrolled growth in plants . When applied to broad-leaf plants, it causes them to grow rapidly to the point of death . This makes it an effective herbicide, particularly for broad-leaf weeds .
Biochemical Pathways
The compound affects the normal biochemical pathways of plants by mimicking the action of natural auxins . Auxins regulate cell division, elongation, and differentiation . When this compound is introduced, it disrupts these processes, leading to uncontrolled growth and eventually the death of the plant .
Pharmacokinetics
Like other synthetic auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant, where it interferes with normal growth processes .
Result of Action
The primary result of the action of this compound is the death of broad-leaf plants . By mimicking natural auxins, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(2)16-11(17)12(14,15)18-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCFGZKGDPNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide |
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